molecular formula C19H29ClN2O B10793202 1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride

1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrocholoride

Cat. No.: B10793202
M. Wt: 336.9 g/mol
InChI Key: QTRTUWQVBHBFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexanol core with a 4-chlorophenyl and 4-methylpiperazin-1-yl substituent, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenylacetonitrile with 4-methylpiperazine under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and reduction reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides or sulfonates.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on cellular processes and enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in neuronal signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders .

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol Dihydrochloride can be compared with other similar compounds, such as:

    1-[1-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexanol: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring, which may result in different biological activities.

    2-(4-Methylpiperazin-1-yl)cyclopentanol:

Properties

Molecular Formula

C19H29ClN2O

Molecular Weight

336.9 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H29ClN2O/c1-21-11-13-22(14-12-21)15-18(16-5-7-17(20)8-6-16)19(23)9-3-2-4-10-19/h5-8,18,23H,2-4,9-15H2,1H3

InChI Key

QTRTUWQVBHBFRC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)C3(CCCCC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.